molecular formula C10H17BrO2Si B8264140 3-trimethylsilylprop-2-ynyl 2-bromo-2-methylpropanoate

3-trimethylsilylprop-2-ynyl 2-bromo-2-methylpropanoate

Cat. No.: B8264140
M. Wt: 277.23 g/mol
InChI Key: AVJHIDARCIGTOR-UHFFFAOYSA-N
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Description

3-trimethylsilylprop-2-ynyl 2-bromo-2-methylpropanoate is an organic compound with significant applications in organic synthesis. This compound is characterized by the presence of a bromine atom, a trimethylsilyl group, and a propynyl ester moiety, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-trimethylsilylprop-2-ynyl 2-bromo-2-methylpropanoate typically involves the esterification of 2-bromoisobutyric acid with 3-(trimethylsilyl)-2-propynol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

3-trimethylsilylprop-2-ynyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones.

    Reduction Reactions: Reduction of the ester group can yield alcohols.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-trimethylsilylprop-2-ynyl 2-bromo-2-methylpropanoate is widely used in scientific research due to its versatility:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-trimethylsilylprop-2-ynyl 2-bromo-2-methylpropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the ester and trimethylsilyl groups participate in various organic transformations. The molecular targets and pathways involved depend on the specific reactions and applications .

Properties

IUPAC Name

3-trimethylsilylprop-2-ynyl 2-bromo-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrO2Si/c1-10(2,11)9(12)13-7-6-8-14(3,4)5/h7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJHIDARCIGTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCC#C[Si](C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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